molecular formula C16H22O B160363 1-Ethynyl-4-octyloxy-benzene CAS No. 137338-08-0

1-Ethynyl-4-octyloxy-benzene

Cat. No. B160363
CAS RN: 137338-08-0
M. Wt: 230.34 g/mol
InChI Key: FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-octyloxy-benzene is a chemical compound with the molecular formula C16H22O . It is a derivative of benzene, which is a cyclic hydrocarbon .


Synthesis Analysis

The synthesis of 1-Ethynyl-4-octyloxy-benzene involves several steps . The process begins with the esterification of 4-fluorophenol and 4-iodobenzoic acid, followed by etherification of 4-iodophenol and bromooctane. The target molecule is obtained from the coupling of the precursors with alkyne through the Sonogashira reaction of terminal alkyne with alkenyl halides catalyzed by Pd(0)/CuI .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-octyloxy-benzene is characterized by a benzene ring with an ethynyl group and an octyloxy group attached .


Chemical Reactions Analysis

1-Ethynyl-4-octyloxy-benzene can participate in various chemical reactions. For instance, it can be used in the synthesis of π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers .


Physical And Chemical Properties Analysis

1-Ethynyl-4-octyloxy-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 322.3±25.0 °C at 760 mmHg, and a flash point of 144.7±18.9 °C . It has a molar refractivity of 72.6±0.4 cm3, and its polarizability is 28.8±0.5 10-24 cm3 .

Scientific Research Applications

Thermal and Semiconducting Properties

1-Ethynyl-4-octyloxy-benzene derivatives have been explored for their thermal behavior and semiconducting properties. For instance, a bis-pyrene derivative synthesized from a related compound demonstrated notable fluorescence and semiconducting characteristics. Studies focused on thermal analysis, thin film formation, and the influence of temperature on thin film morphology and electrical properties, paving the way for applications in organic thin film transistors (Constantinescu et al., 2015).

Humidity Sensing

Novel ethynylated polymers, closely related to 1-Ethynyl-4-octyloxy-benzene, have shown promising applications in humidity sensing. The polymers’ sensitivity to relative humidity and specific hydroxylated molecules suggests their potential for environmental monitoring and sensing applications (Bearzotti et al., 2001).

Nanoscopic Cages and Sensors

Derivatives of 1-Ethynyl-4-octyloxy-benzene have been used to construct nanoscopic cages with organometallic backbones, demonstrating applications as selective sensors for picric acid, a common explosive material. These findings underscore the potential for using such compounds in security and environmental monitoring (Samanta & Mukherjee, 2013).

Electronic and Photovoltaic Applications

Compounds synthesized from 1-Ethynyl-4-octyloxy-benzene have been investigated for their potential in electronic and photovoltaic applications. For instance, a triple bond side-chained benzodithiophene copolymer demonstrated high decomposition temperature, narrow bandgap, and notable power conversion efficiency in solar cell devices (Wen et al., 2014).

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-octyloxy-benzene is related to its ability to participate in the formation of π-conjugated polymers. This property allows it to contribute to the creation of optically active block copolymers with controllable molar mass and low distribution .

Future Directions

The future directions for 1-Ethynyl-4-octyloxy-benzene could involve its use in the synthesis of optically active materials for applications in chirality resolution, asymmetric catalysis, and circularly polarized luminescence . Its potential applications in optical quantum information, data storage, and chirality sensing are particularly interesting .

properties

IUPAC Name

1-ethynyl-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-octyloxy-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 6
1-Ethynyl-4-octyloxy-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.